molecular formula C9H16ClNO3 B7438191 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl

Cat. No. B7438191
M. Wt: 221.68 g/mol
InChI Key: SNHPWLLGYIKEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (AONS) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic amino acid derivative that has been synthesized using a variety of methods.

Scientific Research Applications

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl has potential applications in scientific research due to its unique chemical structure and properties. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, this compound has been shown to have antitumor and antimicrobial activities, making it a potential candidate for the development of new cancer and antibiotic drugs.

Mechanism of Action

The mechanism of action of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). DPP-IV inhibitors have been used in the treatment of type 2 diabetes, while ACE inhibitors have been used in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on DPP-IV and ACE, this compound has been shown to have antitumor and antimicrobial activities. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl is its unique chemical structure, which makes it a potential lead compound for the development of new drugs. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of this compound is its limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several potential future directions for the use of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl in scientific research. One direction is the development of new drugs based on the inhibitory effects of this compound on enzymes such as DPP-IV and ACE. Another direction is the investigation of the antitumor and antimicrobial activities of this compound, which could lead to the development of new cancer and antibiotic drugs. Additionally, the anti-inflammatory effects of this compound could be further investigated for the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and properties make it a versatile tool for drug discovery and the investigation of biochemical and physiological effects. While there are limitations to its availability, the future directions for the use of this compound in scientific research are promising.

Synthesis Methods

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl is a spirocyclic amino acid derivative that has been synthesized using various methods. One of the most common methods involves the condensation of 2,4-pentanedione with glycine ethyl ester hydrochloride to form the intermediate, 2-amino-3,5-dioxoheptanoic acid ethyl ester. This intermediate is then cyclized with sodium methoxide to form this compound.

properties

IUPAC Name

2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-9(7(11)12)5-8(6-9)1-3-13-4-2-8;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPWLLGYIKEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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